N-(1,3-benzodioxol-5-ylmethyl)-4-(5-methyl-1-propylpyrazol-4-yl)pyrimidin-2-amine
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-4-(5-methyl-1-propylpyrazol-4-yl)pyrimidin-2-amine is a complex organic compound that features a benzodioxole group, a pyrazole ring, and a pyrimidine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-(5-methyl-1-propylpyrazol-4-yl)pyrimidin-2-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxole Group: This can be synthesized from catechol and formaldehyde under acidic conditions.
Synthesis of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Construction of the Pyrimidine Moiety: This can be synthesized via the Biginelli reaction, involving an aldehyde, a β-keto ester, and urea.
Coupling Reactions: The final compound can be formed by coupling the benzodioxole, pyrazole, and pyrimidine intermediates under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-4-(5-methyl-1-propylpyrazol-4-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-(5-methyl-1-propylpyrazol-4-yl)pyrimidin-2-amine would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The benzodioxole and pyrazole groups could play a role in binding to the active site of enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-4-(1H-pyrazol-4-yl)pyrimidin-2-amine
- N-(1,3-benzodioxol-5-ylmethyl)-4-(5-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine
Uniqueness
The unique combination of the benzodioxole, pyrazole, and pyrimidine groups in N-(1,3-benzodioxol-5-ylmethyl)-4-(5-methyl-1-propylpyrazol-4-yl)pyrimidin-2-amine might confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-(5-methyl-1-propylpyrazol-4-yl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-3-8-24-13(2)15(11-22-24)16-6-7-20-19(23-16)21-10-14-4-5-17-18(9-14)26-12-25-17/h4-7,9,11H,3,8,10,12H2,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKZCCRMPWNZGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)C2=NC(=NC=C2)NCC3=CC4=C(C=C3)OCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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